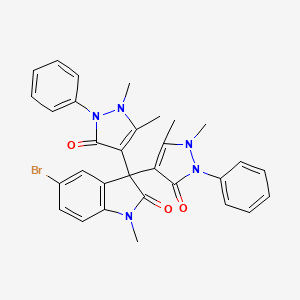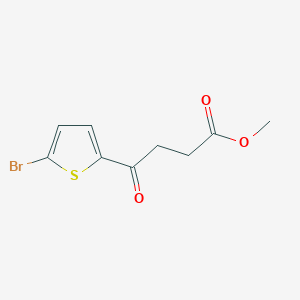![molecular formula C22H21NO3S2 B4924067 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4924067.png)
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide works by inhibiting the activity of PTP1B, a protein tyrosine phosphatase that plays a role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide can improve insulin sensitivity and glucose uptake, which may have therapeutic implications for the treatment of diabetes and obesity.
Biochemical and Physiological Effects:
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been shown to have a number of biochemical and physiological effects, including improved insulin sensitivity, increased glucose uptake, and inhibition of cancer cell growth. In animal models, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has also been shown to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this protein. However, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide can be difficult to synthesize and has limited solubility, which can make it challenging to work with in lab settings.
Direcciones Futuras
There are several future directions for research on 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide, including the development of new drugs based on its structure, the investigation of its potential as a treatment for diabetes and obesity, and the exploration of its effects on cognitive function and memory. Additionally, further studies are needed to better understand the mechanism of action of 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide and its potential applications in other fields, such as immunology and infectious disease.
Métodos De Síntesis
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide can be synthesized through a multi-step process, starting with the reaction of 2-bromothiophenol and benzylsulfonyl chloride in the presence of a base to form 2-(benzylsulfonyl)thiophenol. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to produce 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been shown to inhibit the growth of cancer cells by targeting the protein tyrosine phosphatase PTP1B. In neuroscience, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to improve cognitive function in animal models. In drug discovery, 3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide has been used as a lead compound for the development of new drugs targeting PTP1B.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(2-phenylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c24-22(15-16-28(25,26)17-18-9-3-1-4-10-18)23-20-13-7-8-14-21(20)27-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVSGXKIMGETQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[2-(phenylsulfanyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4924003.png)
![N-(3,4-dichlorophenyl)-N'-{3-[({[(3,4-dichlorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B4924012.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924019.png)
![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)

![8,8-dimethyl-10-{[(4-methylphenyl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4924033.png)
![1-(2-hydroxy-4a,6a,7a-trimethylhexadecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B4924040.png)


![(5-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-furyl)methanol](/img/structure/B4924064.png)
![5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4924085.png)
![1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4924093.png)
![4-(2,3-dichlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4924097.png)